2-(Prop-1-EN-2-YL)-2H,3H,7H-furo[3,2-G]chromen-7-one
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Overview
Description
2-(Prop-1-EN-2-YL)-2H,3H,7H-furo[3,2-G]chromen-7-one is a chemical compound that belongs to the class of furanocoumarins. It has the chemical formula C₁₄H₁₂O₃ and is known for its unique structure, which includes a furan ring fused to a chromenone core. This compound is a group of stereoisomers and is found in certain plant species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-EN-2-YL)-2H,3H,7H-furo[3,2-G]chromen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of furan and chromenone derivatives, which undergo cyclization in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. This method often employs automated systems to control reaction parameters, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-EN-2-YL)-2H,3H,7H-furo[3,2-G]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
2-(Prop-1-EN-2-YL)-2H,3H,7H-furo[3,2-G]chromen-7-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin disorders and other conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Prop-1-EN-2-YL)-2H,3H,7H-furo[3,2-G]chromen-7-one involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-7H-furo[2,3-g]chromen-7-one
- 9-Phenyl-7H-furo[2,3-f]chromen-7-one
- (2R,8R,8aS)-8,8a-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,7,8,8a-hexahydronaphthalene
Uniqueness
2-(Prop-1-EN-2-YL)-2H,3H,7H-furo[3,2-G]chromen-7-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12O3 |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(2S)-2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H12O3/c1-8(2)11-6-10-5-9-3-4-14(15)17-12(9)7-13(10)16-11/h3-5,7,11H,1,6H2,2H3/t11-/m0/s1 |
InChI Key |
VMWUHWZFDITAOL-NSHDSACASA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 |
Origin of Product |
United States |
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